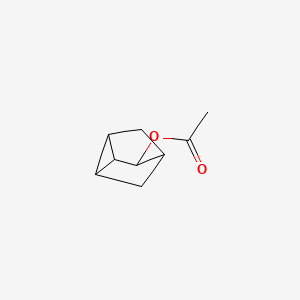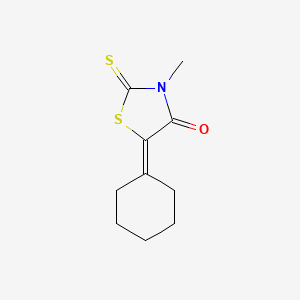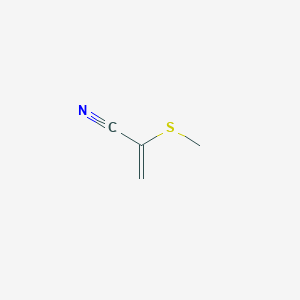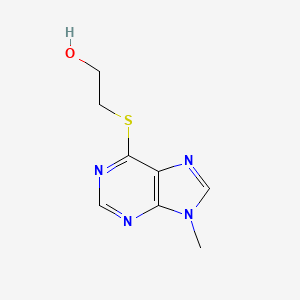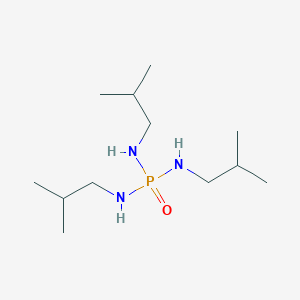
Phosphoric triamide, N,N',N''-tris(2-methylpropyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a colorless to brown liquid with a molecular formula of C12H24N3OP and a molecular weight of 257.32 g/mol . This compound is known for its high thermal and oxidative stability, making it useful in various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phosphoric triamide, N,N’,N’'-tris(2-methylpropyl)-, can be synthesized through a multi-step process. One common method involves the reaction of phosphorus trichloride with 2-methylpropylamine under controlled conditions to form the desired triamide. The reaction typically requires an inert atmosphere and room temperature conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as distillation or recrystallization to ensure the final product meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
Phosphoric triamide, N,N’,N’'-tris(2-methylpropyl)-, undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphoric acid derivatives.
Reduction: It can be reduced under specific conditions to yield different phosphorus-containing compounds.
Substitution: It can participate in substitution reactions where the amide groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphoric acid derivatives, while reduction can produce phosphine derivatives .
Wissenschaftliche Forschungsanwendungen
Phosphoric triamide, N,N’,N’'-tris(2-methylpropyl)-, has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals
Wirkmechanismus
The mechanism by which Phosphoric triamide, N,N’,N’'-tris(2-methylpropyl)- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. It can form stable complexes with metal ions, which can influence various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phosphoric acid tripyrrolidide
- Tripyrrolidinophosphine oxide
- Hexamethylphosphoramide
- Tetramethylurea
Uniqueness
Phosphoric triamide, N,N’,N’'-tris(2-methylpropyl)-, is unique due to its high thermal and oxidative stability, making it particularly useful in applications requiring robust performance under extreme conditions. Its ability to form stable complexes with metal ions also sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
6141-77-1 |
|---|---|
Molekularformel |
C12H30N3OP |
Molekulargewicht |
263.36 g/mol |
IUPAC-Name |
N-bis(2-methylpropylamino)phosphoryl-2-methylpropan-1-amine |
InChI |
InChI=1S/C12H30N3OP/c1-10(2)7-13-17(16,14-8-11(3)4)15-9-12(5)6/h10-12H,7-9H2,1-6H3,(H3,13,14,15,16) |
InChI-Schlüssel |
WEGIHSDBKDJFOF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CNP(=O)(NCC(C)C)NCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


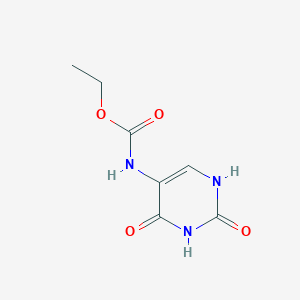
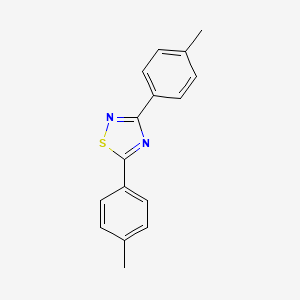
![8-[Bis(2-chloroethyl)amino]-1,3,7-trimethyl-3,7-dihydro-1h-purine-2,6-dione](/img/structure/B14721155.png)
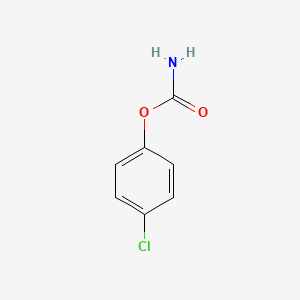
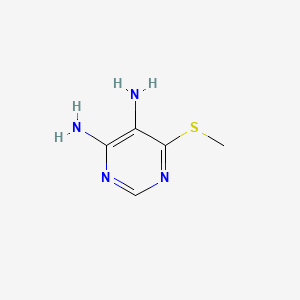
![4-chloro-N-[(4-chlorophenyl)methyl]aniline](/img/structure/B14721175.png)
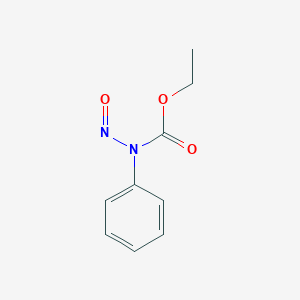
![1-[4-(Propan-2-yl)phenyl]but-3-en-1-yl acetate](/img/structure/B14721184.png)
